1-(2-Chlorophenyl)pyrrolidin-2-one

Übersicht

Beschreibung

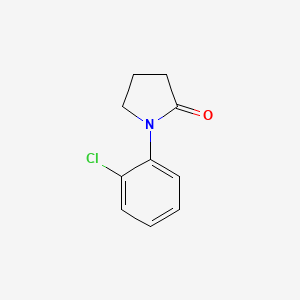

1-(2-Chlorophenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a 2-chlorophenyl group

Wirkmechanismus

Target of Action

It’s known that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .

Mode of Action

The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .

Biochemical Pathways

Pyrrolidin-2-ones are known to be involved in a variety of biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Pharmacokinetics

The presence of the pyrrolidin-2-one moiety in a molecule can contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Result of Action

It’s known that pyrrolidin-2-ones and their derivatives have various significant biological activities, suggesting that these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Action Environment

The presence of the pyrrolidin-2-one moiety in a molecule can efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemische Analyse

Biochemical Properties

1-(2-Chlorophenyl)pyrrolidin-2-one, as a derivative of pyrrolidin-2-one, may interact with various enzymes, proteins, and other biomoleculesPyrrolidin-2-one derivatives have been reported to possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .

Cellular Effects

Pyrrolidin-2-one derivatives have been reported to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Pyrrolidin-2-one derivatives have been reported to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

1-(2-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and intermediates

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorophenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

2-Pyrrolidone: A simpler analog without the chlorophenyl group, used in various industrial applications.

4-(4-Chlorophenyl)pyrrolidin-2-one: A similar compound with the chlorophenyl group at a different position, which may exhibit different biological activities.

Pyrrolidin-2,5-diones: Compounds with additional functional groups that can enhance their reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

1-(2-Chlorophenyl)pyrrolidin-2-one, also known as 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one, is a pyrrolidine derivative with significant biological activity. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 171.64 g/mol. The presence of a chlorine atom at the second position of the phenyl ring contributes to its unique chemical properties and potential biological activities.

Structural Features

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.64 g/mol |

| Functional Groups | Pyrrolidine ring, Chlorophenyl |

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Properties : Potential to reduce inflammation markers in vitro.

- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. The chlorinated phenyl group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

-

Anticancer Studies : In vitro studies have shown that derivatives of pyrrolidinone compounds exhibit cytotoxic effects against multiple cancer cell lines, including:

- MCF7 (breast cancer)

- PC-3 (prostate cancer)

- HCT116 (colon cancer)

- Antimicrobial Studies : A study reported significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Anti-inflammatory Effects : Experimental models demonstrated that the compound could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The structural characteristics of this compound allow it to be compared with other similar compounds.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Amino-1-(4-bromophenyl)pyrrolidin-2-one | Bromine at the fourth position | Different halogen may influence reactivity |

| 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one | Fluorine at the second position | Fluorine's electronegativity alters properties |

| 4-(4-Chlorophenyl)-2-pyrrolidinone | Similar core structure | Used as an antagonist for adrenergic receptors |

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCTWLQOBSQILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.